molecular formula C21H24N4O B4738114 N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methylphenyl)urea

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methylphenyl)urea

Cat. No.: B4738114
M. Wt: 348.4 g/mol
InChI Key: ZIHNPHBLYMRGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-methylphenyl)urea is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring substituted with methyl groups and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-methylphenyl)urea typically involves the following steps:

  • Formation of the Pyrazole Ring: : The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring. For instance, 3,5-dimethyl-1H-pyrazole can be synthesized from acetylacetone and hydrazine hydrate under reflux conditions.

  • Substitution with Benzyl Group: : The pyrazole ring is then alkylated with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Urea Formation: : The final step involves the reaction of the substituted pyrazole with 3-methylphenyl isocyanate to form the desired urea derivative. This reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups attached to the aromatic rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the urea linkage, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Concentrated nitric and sulfuric acids at low temperatures for nitration.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the extent of oxidation.

    Reduction: Corresponding amines.

    Substitution: Nitro derivatives when nitration is performed.

Scientific Research Applications

Chemistry

In chemistry, N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-methylphenyl)urea is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific enzymes or receptors is required.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-methylphenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would be determined through detailed biochemical studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N’-(3-methylphenyl)urea: Similar urea linkage but lacks the pyrazole ring.

    3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazole: Lacks the urea linkage, only contains the substituted pyrazole ring.

    N-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(3-methylphenyl)urea: Similar structure but without the benzyl substitution.

Uniqueness

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-methylphenyl)urea is unique due to the combination of its pyrazole ring and urea linkage, along with specific methyl and benzyl substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-14-7-5-9-18(11-14)13-25-17(4)20(16(3)24-25)23-21(26)22-19-10-6-8-15(2)12-19/h5-12H,13H2,1-4H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHNPHBLYMRGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=CC=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methylphenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methylphenyl)urea
Reactant of Route 4
Reactant of Route 4
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methylphenyl)urea
Reactant of Route 5
Reactant of Route 5
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methylphenyl)urea
Reactant of Route 6
Reactant of Route 6
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.